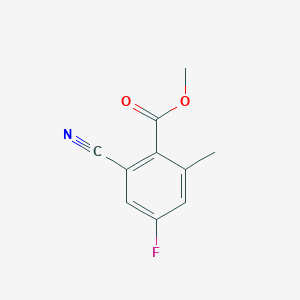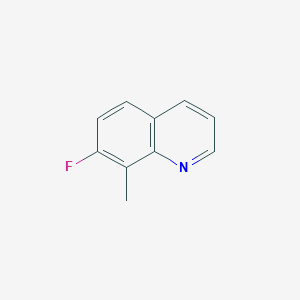
7-Fluoro-8-metilquinolina
Descripción general
Descripción
7-Fluoro-8-methylquinoline is a fluorinated heterocyclic aromatic organic compound It is characterized by the presence of a quinoline core structure with a fluorine atom at the 7-position and a methyl group at the 8-position
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of quinoline derivatives using fluorinating agents such as Selectfluor or xenon difluoride.
Cyclization Reactions: Cyclization reactions involving halogenated precursors can also be employed. For example, the cyclization of 2-aminobenzyl fluoride with acetic anhydride can yield 7-fluoro-8-methylquinoline.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be used to introduce the fluorine and methyl groups. This involves the use of boronic acids or boronates and palladium catalysts.
Industrial Production Methods: The industrial production of 7-fluoro-8-methylquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: 7-Fluoro-8-methylquinoline can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinoline derivative.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed:
Oxidation: Quinone derivatives, such as 7-fluoro-8-methylquinone.
Reduction: Hydroquinoline derivatives, such as 7-fluoro-8-methylhydroquinoline.
Substitution: Halogenated or alkylated derivatives, depending on the substitution pattern.
Aplicaciones Científicas De Investigación
7-Fluoro-8-methylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the design of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mecanismo De Acción
Target of Action
Quinoline-based compounds are known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives often work by inhibiting the function of their target enzymes, disrupting the biochemical processes in which these enzymes are involved .
Biochemical Pathways
Quinoline compounds are known to interfere with various biochemical pathways depending on their specific targets .
Result of Action
The inhibition of target enzymes by quinoline compounds can disrupt normal cellular functions and lead to various biological effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of quinoline compounds .
Comparación Con Compuestos Similares
7-Fluoro-8-methylquinoline is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
7-Fluoro-2-methylquinoline: Different position of the methyl group.
8-Fluoro-7-methylquinoline: Different position of the fluorine atom.
7-Fluoroquinoline: Lacks the methyl group.
Does this cover everything you were looking for?
Propiedades
IUPAC Name |
7-fluoro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAZGOSPJOIUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


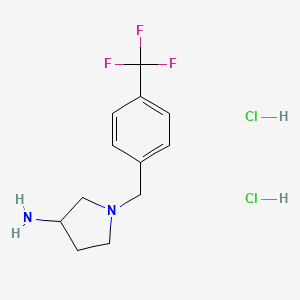


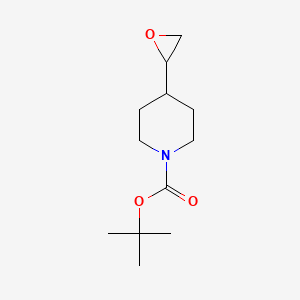
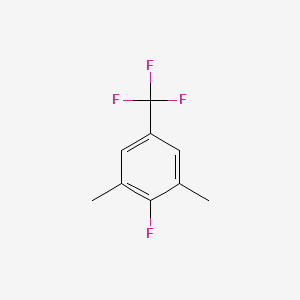

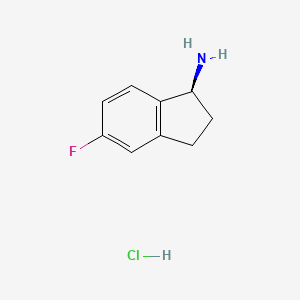
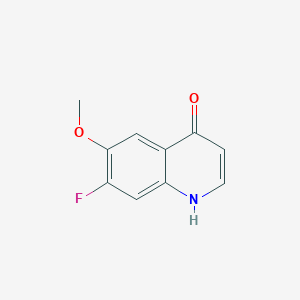
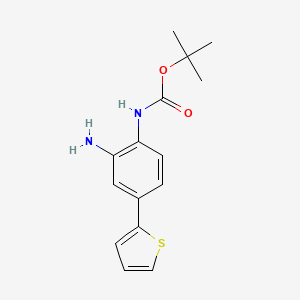
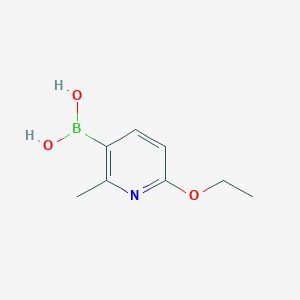
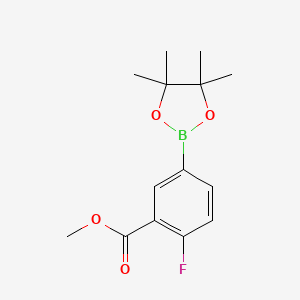
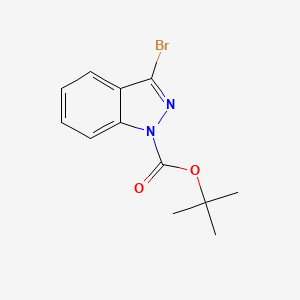
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)
